Aurantimycin A is a naturally occurring hexadepsipeptide antibiotic belonging to the azinothricin group. [, ] It is produced by the soil-dwelling bacterium Streptomyces aurantiacus. [, , , ] This compound plays a crucial role in scientific research as a tool to study antibiotic resistance mechanisms, particularly in the context of the foodborne pathogen Listeria monocytogenes. [, , ]
The synthesis of Aurantimycin A involves a complex biosynthetic pathway encoded by a gene cluster consisting of 36 open reading frames in Streptomyces aurantiacus. This pathway includes non-ribosomal peptide synthetases (NRPS) and other enzymes responsible for assembling the amino acid building blocks into the final depsipeptide structure.
Recent studies have demonstrated methods to enhance the production of Aurantimycin A through genetic manipulation. For example, overexpression of specific pathway activators such as artB and artX has been shown to increase yields significantly. When these genes were introduced into wild-type strains, production levels rose by up to 2.5-fold compared to non-modified strains . The extraction process typically involves fermentation followed by purification using chromatographic techniques to isolate the antibiotic from the broth.
The molecular structure of Aurantimycin A has been elucidated using advanced techniques such as X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. The compound features a complex arrangement with a new side chain containing fourteen carbon atoms, contributing to its unique properties and biological activity .
Aurantimycin A engages in various chemical reactions typical for depsipeptides. Its structure allows it to interact with bacterial cell membranes, leading to disruption and subsequent cell death. The compound's mechanism involves binding to specific targets within bacterial cells, inhibiting essential processes such as protein synthesis.
In laboratory settings, Aurantimycin A can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent amino acids and other metabolites. This property is crucial for understanding its stability and potential applications in pharmaceutical formulations.
The mechanism of action for Aurantimycin A primarily involves its ability to inhibit bacterial growth by disrupting cellular functions. It targets Gram-positive bacteria by interfering with cell wall synthesis and protein production. The interaction with ribosomal components has been noted, leading to an inhibition of translation processes essential for bacterial survival.
Studies have indicated that Aurantimycin A can induce resistance mechanisms in certain bacteria, such as Listeria monocytogenes, where it activates specific resistance genes that facilitate detoxification through ATP-binding cassette transporters . This highlights the compound's dual role as both an antibiotic and a potential inducer of resistance pathways.
Relevant analyses have shown that the compound maintains its activity over a range of temperatures and pH levels, making it suitable for various applications in medicinal chemistry.
Aurantimycin A has significant potential in scientific research and pharmaceutical applications due to its potent antibacterial properties. Its primary applications include:
Aurantimycin A was first isolated in 1994 from the Gram-positive bacterium Streptomyces aurantiacus JA 4570 (initially designated IMET 43917) during a screening program for novel ionophoric compounds [1] [4]. This depsipeptide antibiotic emerged from taxonomic investigations of actinomycetes, a genus renowned for producing bioactive secondary metabolites. The producing strain was characterized morphologically and genetically as a high-GC content actinobacterium with typical branching mycelia and sporulating chains [1] [8]. Recent metagenomic studies have revealed phylogenetically related streptomycetes in extreme environments, including the deep-sea sponge Polymastia corticata from the Atlantic Ocean (depth: 1,869 m), where a novel clade designated Streptomyces ortus sp. nov. was identified with genomic similarities to the S. aurantiacus group [9]. Historically, the discovery timeline aligns with China's mid-20th century advancements in antibiotic development, exemplified by Shen San-Chiun's pioneering work on aureomycin (chlortetracycline) production—though aurantimycin itself was not a product of those efforts [2].
Initial biological profiling demonstrated aurantimycin A's potent activity against Gram-positive bacteria (Bacillus subtilis ATCC 6633 and Staphylococcus aureus 285; MIC 0.013 µg/mL) and cytotoxic effects against L-929 mouse fibroblast cells (lethal concentration 3–12 ng/mL) [1] [4]. These early findings positioned it as a structurally unique antimicrobial agent warranting further investigation.
Table 1: Producing Strains and Bioactivities of Aurantimycin Complex
Producing Strain | Isolation Source | Key Bioactivities | Reference |
---|---|---|---|
Streptomyces aurantiacus JA 4570 | Terrestrial soil | Antibacterial (Gram-positive pathogens), Cytotoxicity (L-929 fibroblasts) | [1] |
Streptomyces sp. CMB-M0244 | Marine sediment (Australia) | Antimalarial (Plasmodium falciparum 3D7/Dd2; IC₅₀ 7–9 nM) | [5] |
Streptomyces tunisiensis W4MT573222 | Abu-Qir marine sediments | Antiviral (HAV inhibition: 78%), Anticancer (HepG-2, A549, PAN1 cell lines) | [7] |
'Streptomyces ortus' A15ISP2-DRY2T | Deep-sea sponge (Atlantic) | Antibacterial (drug-resistant pathogens) | [9] |
Aurantimycin A belongs to the azinothricin family of hexadepsipeptide antibiotics, characterized by a conserved 19-membered cyclohexadepsipeptide scaffold composed of nonproteinogenic amino acids, including piperazic acid, N-hydroxy-L-alanine, and glycine [1] [4]. Its structural distinctiveness arises from a C₁₄ acyl side chain featuring a tetrahydropyranyl-propionic acid moiety linked via an exocyclic amide bond to the 2S,3S-hydroxyleucine residue of the core scaffold—a configuration not observed in other family members [1] [8]. This lipophilic appendage enhances membrane interaction, differentiating aurantimycin from analogues like polyoxypeptin and kettapeptin [1] [6].
The azinothricin family exhibits remarkable pharmacological diversity:
Biosynthetically, these compounds derive from nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid pathways. Aurantimycin's gene cluster (art) spans 36 open reading frames, including four NRPS genes (artTFGH), four PKS genes (artOPQR), and freestanding adenylation (artC) and thioesterase domains (artI, artN) [1]. This modular architecture aligns with the collinearity rule observed in related antibiotics like polyoxypeptin, though domain substrate specificities account for structural divergences [1] [5].
Table 2: Structural and Functional Features of Azinothricin-Type Depsipeptides
Compound | Unique Structural Features | Documented Bioactivities | Producing Organism |
---|---|---|---|
Aurantimycin A | C₁₄ acyl side chain with tetrahydropyranyl group | Antibacterial, Cytotoxic | S. aurantiacus JA 4570 |
Kettapeptin | Dichlorinated piperazate units | Antifungal, Antiproliferative | Streptomyces sp. GW99/1572 |
Polyoxypeptin | α-Ketoamide functionality | Apoptosis induction in tumor cells | Streptomyces sp. MK498-98 F14 |
GE3 | β-Methoxyaspartate residue | Pancreatic carcinoma suppression | Streptomyces sp. X-1950 |
Mollemycin A | Glycosylated hexadepsipeptide-polyketide hybrid | Antimalarial (multi-drug-resistant Plasmodium) | Streptomyces sp. CMB-M0244 |
Current research prioritizes three objectives to harness aurantimycin A's therapeutic potential:
Synthetic biology approaches aim to generate "designer" aurantimycin derivatives with enhanced selectivity. Proposed modifications include:
Table 3: Molecular Targets and Therapeutic Applications of Aurantimycin A
Therapeutic Area | Molecular Target/Mechanism | Experimental Findings | Research Tool |
---|---|---|---|
Antimicrobials | Bacterial membrane integrity | Pore formation in lipid bilayers (Bioelectrochemistry assays) | [8] |
Anticancer Agents | DNA interaction / Topoisomerase inhibition | Cytotoxicity in L-929 fibroblasts (IC₅₀: 3–12 ng/mL) | [1] [4] |
Antimalarials | Plasmodium protein synthesis machinery | Mollemycin A (analogue) IC₅₀: 7–9 nM against P. falciparum | [5] |
Antivirals | Viral capsid assembly (inference from analogues) | Streptomyces tunisiensis pigment inhibited HAV (78%) | [7] |
These efforts underscore aurantimycin A's dual promise: as a scaffold for next-generation anti-infectives combating drug-resistant pathogens and as a targeted antitumor agent with novel mechanisms distinct from conventional chemotherapeutics.
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